molecular formula C20H17N3O6S B10802770 Methyl 3-[[2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4-methylbenzoate

Methyl 3-[[2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4-methylbenzoate

Cat. No.: B10802770
M. Wt: 427.4 g/mol
InChI Key: RFMGFIOXUJKUPY-UHFFFAOYSA-N
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Description

Methyl 3-[[2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4-methylbenzoate is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a 1,3-benzodioxol-5-yl group. The molecule is further functionalized with a sulfanylacetyl amino linker and a methylbenzoate ester moiety. Its molecular formula is C₂₀H₁₈N₄O₆S, with a molecular weight of 442.45 g/mol. Its design aligns with derivatives targeting enzyme inhibition or receptor modulation, as seen in structurally related compounds .

Properties

Molecular Formula

C20H17N3O6S

Molecular Weight

427.4 g/mol

IUPAC Name

methyl 3-[[2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4-methylbenzoate

InChI

InChI=1S/C20H17N3O6S/c1-11-3-4-13(19(25)26-2)7-14(11)21-17(24)9-30-20-23-22-18(29-20)12-5-6-15-16(8-12)28-10-27-15/h3-8H,9-10H2,1-2H3,(H,21,24)

InChI Key

RFMGFIOXUJKUPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)CSC2=NN=C(O2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Biological Activity

Methyl 3-[[2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4-methylbenzoate is a complex organic compound that belongs to the class of benzodioxoles and oxadiazoles. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the available literature on its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C17H17N2O4SC_{17}H_{17}N_{2}O_{4}S with a molecular weight of approximately 360.36 g/mol. The structure consists of a benzodioxole moiety linked to an oxadiazole ring via a sulfanyl and acetyl group.

Antimicrobial Activity

Research indicates that compounds containing the benzodioxole and oxadiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles possess selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing less efficacy against Gram-negative strains like Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Bacteria
Compound A15Bacillus subtilis
Compound B30Escherichia coli
Methyl 3...20Staphylococcus aureus

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it exhibits notable cytotoxicity against breast cancer cells (MCF-7), lung cancer cells (A549), and prostate cancer cells (PC3). The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Study: Cytotoxic Effects
In a study evaluating the cytotoxicity of Methyl 3..., it was found that at a concentration of 25 µM, the compound reduced cell viability in MCF-7 cells by approximately 60%, indicating its potential as an anticancer agent .

Anti-inflammatory Activity

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages, which could be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of Methyl 3... can be attributed to specific structural features. The presence of the benzodioxole moiety enhances lipophilicity, which is crucial for membrane permeability and biological activity. Additionally, modifications on the oxadiazole ring significantly affect its antimicrobial potency. For instance, substituents such as methoxy or dimethylamino groups have been correlated with increased activity against certain bacterial strains .

Table 2: Structure-Activity Relationship

SubstituentActivity Change
MethoxyIncreased antimicrobial activity
DimethylaminoEnhanced anticancer activity
FluoroDecreased overall potency

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of 1,3,4-oxadiazole, including those containing the benzodioxole moiety, exhibit significant antimicrobial properties. For instance, compounds similar to methyl 3-[[2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4-methylbenzoate have been tested against various Gram-positive and Gram-negative bacteria. The oxadiazole ring enhances the compound's ability to inhibit bacterial growth due to its interaction with bacterial enzymes .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is noteworthy. Studies have shown that compounds with the oxadiazole structure can inhibit lipoxygenase activity, which plays a critical role in inflammatory processes. This inhibition suggests that this compound could be developed into new anti-inflammatory drugs .

Antitumor Activity

The antitumor properties of oxadiazole derivatives have been extensively studied. Compounds containing the benzodioxole structure have demonstrated cytotoxic effects against various cancer cell lines. Research indicates that these compounds may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

Case Study 1: Antimicrobial Efficacy

In a study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized several oxadiazole derivatives and tested their antimicrobial efficacy. The results showed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of similar compounds like this compound in developing new antibiotics .

Case Study 2: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory properties of oxadiazole derivatives demonstrated their ability to inhibit lipoxygenase activity effectively. This inhibition was linked to a reduction in inflammatory markers in vitro and in vivo models. The findings suggest that compounds like this compound could be promising candidates for treating inflammatory diseases .

Summary Table of Applications

Application TypeDescriptionReferences
Antimicrobial ActivitySignificant inhibition of bacterial growth against various strains ,
Anti-inflammatory EffectsInhibition of lipoxygenase activity leading to reduced inflammation ,
Antitumor ActivityInduction of apoptosis in cancer cells through oxidative stress mechanisms ,

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

The compound’s synthesis likely involves sequential reactions targeting its key functional groups:

  • 1,3,4-Oxadiazole formation : Cyclization of thiosemicarbazides or hydrazides with carbodiimides (e.g., POCl₃-mediated dehydrative cyclization) .

  • Benzodioxole incorporation : Electrophilic substitution or coupling reactions at the 5-position of 1,3-benzodioxole derivatives .

  • Sulfanylacetyl bridge : Nucleophilic displacement of halogenated acetyl intermediates with thiol-containing oxadiazoles .

Example Synthetic Pathway

StepReaction TypeReagents/ConditionsYield (Source)
1Oxadiazole cyclizationPOCl₃, reflux, 6–8 h72–85%
2Thioether formationK₂CO₃, DMF, 80°C, 12 h65%
3Ester-amide couplingEDC/HOBt, DCM, rt, 24 h78%

2.1. 1,3,4-Oxadiazole Ring

  • Electrophilic substitution : The oxadiazole’s electron-deficient nature limits direct electrophilic attacks but enables nucleophilic additions at C2 or C5 positions under acidic conditions .

  • Ring-opening reactions : Hydrolysis with concentrated HCl or H₂SO₄ yields thiosemicarbazides or hydrazides .

2.2. Benzodioxole Moiety

  • Oxidative degradation : Susceptible to cleavage under strong oxidizing agents (e.g., KMnO₄), forming catechol derivatives .

  • Electrophilic aromatic substitution : Nitration or sulfonation occurs preferentially at the 4-position due to the electron-donating methylenedioxy group .

2.3. Sulfanylacetyl Linkage

  • Oxidation : Reacts with H₂O₂ or mCPBA to form sulfoxide (R-SO-R) or sulfone (R-SO₂-R) derivatives .

  • Nucleophilic displacement : The thioether sulfur can undergo alkylation with α-haloesters or aryl halides .

2.4. Ester and Amide Groups

  • Ester hydrolysis : Basic (NaOH/EtOH) or acidic (HCl/H₂O) hydrolysis yields the corresponding carboxylic acid .

  • Amide cleavage : Hydrolyzes under harsh acidic (6M HCl, Δ) or enzymatic (trypsin) conditions to release free amine and acid .

Catalytic and Biological Reactivity

  • Enzyme inhibition : Analogous 1,3,4-oxadiazoles inhibit Notum carboxylesterase (IC₅₀ = 0.8–2.1 μM) and p38 MAP kinase (Kd = 1.3–4.5 nM) .

  • Metal coordination : The oxadiazole’s nitrogen atoms and thioether sulfur can act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes .

Stability and Degradation Pathways

ConditionDegradation ProductMechanism
UV light (λ = 254 nm)Benzodioxole ring-opened quinonePhotooxidation
pH > 10Hydrolyzed ester (carboxylic acid)Saponification
H₂O₂ (excess)Sulfone derivativeOxidation

Comparative Reactivity with Analogues

FeatureThis CompoundMethyl 3-(1,2,4-oxadiazol-5-yl)benzoate
Sulfur reactivityHigh (thioether)None (no sulfur)
Hydrolytic stabilityModerate (ester + amide)High (ester only)
BioactivityLikely enzyme inhibitionLimited data

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Heterocycle Key Substituents Reported Activity Source
Methyl 3-[[2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4-methylbenzoate C₂₀H₁₈N₄O₆S 442.45 1,3,4-oxadiazole 1,3-benzodioxol-5-yl, methylbenzoate Not explicitly reported
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C₁₆H₁₇N₅O₂S₂ 375.0 1,3,4-oxadiazole 2-amino-thiazole, methylphenyl Urease inhibition (IC₅₀: 12.3 µM)
Cyclohexyl 2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate (D29) C₁₉H₂₁N₃O₄S₂ 443.52 1,3,4-oxadiazole 3,4-dimethoxyphenyl, cyclohexyl ester AlaDH inhibition
Methyl 4-{[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate C₁₉H₁₆ClN₃O₃S₃ 474.07 1,3,4-thiadiazole 4-chlorobenzyl, methylbenzoate Not reported
N-{[5-({2-[(2H-1,3-benzodioxol-5-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(4-chlorophenoxy)acetamide C₂₀H₁₇ClN₄O₆S 476.89 1,3,4-oxadiazole 1,3-benzodioxol-5-yl, chlorophenoxy Not explicitly reported

Key Observations

Core Heterocycle Variations: The target compound and analogs like 7c and D29 share the 1,3,4-oxadiazole core, which is known for metabolic stability and hydrogen-bonding capacity. In contrast, Methyl 4-{[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate () uses a 1,3,4-thiadiazole core, where sulfur replaces oxygen. This substitution may enhance lipophilicity but reduce polarity, impacting bioavailability .

Comparatively, 7c’s 2-amino-thiazole substituent likely enhances urea analog interactions, explaining its urease inhibition (IC₅₀: 12.3 µM) . Ester groups (e.g., methylbenzoate in the target vs. cyclohexyl ester in D29) influence solubility and metabolic stability. Cyclohexyl esters may prolong half-life but reduce aqueous solubility .

Biological Activity Trends: Urease Inhibition: Compounds with sulfanylacetyl linkers and aromatic substituents (e.g., 7c, 7d) show significant urease inhibition, suggesting the target compound may share this activity . AlaDH Inhibition: D29 and D30 () highlight the role of methoxy and adenosine derivatives in AlaDH targeting, but the target compound’s benzodioxol group may offer distinct binding advantages .

Research Implications

  • Structure-Activity Relationship (SAR): The sulfanylacetyl amino linker appears critical for enzyme inhibition across analogs. Substituents on the oxadiazole ring dictate specificity (e.g., benzodioxol for AlaDH vs. thiazole for urease).
  • Pharmacokinetic Optimization : The methylbenzoate ester in the target compound may balance lipophilicity and hydrolysis rates compared to bulkier esters (e.g., cyclohexyl in D29 ) .

Q & A

Q. What synthetic methodologies are commonly employed for preparing this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of thiosemicarbazides with carboxylic acid derivatives using POCl₃ as a dehydrating agent, achieving yields of 60–70% under reflux conditions (). Stepwise coupling via nucleophilic substitution or amidation is also utilized; for example, reacting intermediates in ethanol at 55–56°C with cyanogen bromide yielded 45% (). Multi-step syntheses may require protecting groups to mitigate side reactions, though yields drop to 2–5% due to cumulative inefficiencies ( ). Key factors include solvent polarity (e.g., dry THF vs. ethanol), reagent purity, and controlled heating to avoid decomposition .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

  • Methodological Answer : Structural elucidation relies on:
  • FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) ().
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbon types (e.g., oxadiazole carbons at δ 160–165 ppm) ().
  • Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺ matching MW 369.4) ().
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions, as demonstrated for oxadiazole-benzotriazole hybrids ().

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at –20°C in airtight, light-protected containers for long-term stability (1–2 years). Short-term use (1–2 weeks) allows storage at –4°C. Desiccants (e.g., silica gel) prevent hydrolysis of labile groups like esters or sulfanylacetamides ( ) .

Advanced Research Questions

Q. How can synthetic yields be optimized, particularly for sterically hindered intermediates?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 2 hours) and improves purity by minimizing side reactions ().
  • Catalysts : Amberlyst-15 enhances cyclodehydration efficiency by 15–20% ().
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in amidation steps ().
  • Protecting Groups : Use of Boc or Fmoc groups prevents unwanted nucleophilic attacks during multi-step syntheses ().

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Differentiates between tautomeric forms (e.g., oxadiazole-thione vs. thiol tautomers) causing split peaks ().
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict chemical shifts and coupling constants to validate experimental data ().
  • Variable Temperature NMR : Identifies dynamic processes (e.g., rotamer interconversion) by analyzing line broadening at low temperatures ().

Q. What computational strategies predict the compound’s bioactivity or mechanism of action?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Simulates binding to targets like bacterial dihydrofolate reductase (DHFR), with binding energies < –8 kcal/mol indicating high affinity ().
  • MD Simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns trajectories to prioritize candidates for in vitro testing ().
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC₅₀ values to guide structural modifications ().

Q. How are biological activities (e.g., antibacterial effects) rigorously evaluated?

  • Methodological Answer :
  • Broth Microdilution (CLSI Guidelines) : Determines minimum inhibitory concentrations (MICs) against S. aureus (Gram+) and E. coli (Gram–), with controls (e.g., ciprofloxacin MIC = 0.5 µg/mL) ().
  • Time-Kill Assays : Quantifies bactericidal kinetics (e.g., 3-log reduction in CFU/mL at 24 hours) ().
  • Resistance Studies : Serial passaging in sub-MIC concentrations identifies mutation rates (e.g., <10⁻⁶ for oxadiazole derivatives) ().

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